molecular formula C11H10O5 B044457 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid CAS No. 16281-43-9

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid

Cat. No. B044457
CAS RN: 16281-43-9
M. Wt: 222.19 g/mol
InChI Key: POPKYYDFBOZZGX-UHFFFAOYSA-N
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Description

“3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid” is a compound with the molecular formula C11H10O5 . It is also known as Ochratoxin beta . This compound is a natural product found in Aspergillus ochraceus .


Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring, a carboxylic acid group, and a hydroxy group . The InChI representation of the compound is InChI=1S/C11H10O5/c1-5-4-6-2-3-7 (10 (13)14)9 (12)8 (6)11 (15)16-5/h2-3,5,12H,4H2,1H3, (H,13,14)/t5-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.19 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of the compound is 222.05282342 g/mol .

Scientific Research Applications

  • This compound is useful for synthesizing various mangostins, which are natural compounds with potential medicinal properties (Lee, 1982).

  • It can undergo chemical transformations, such as synthesis of related compounds, highlighting its versatility in organic synthesis (Scrowston & Shaw, 1976).

  • Enantiospecific synthesis of this compound has potential applications in enantiomeric screening and analysis, important in the development of pharmaceuticals (Deschenaux et al., 1989).

  • Its derivatives provide insights into the structure and conformation of chromane compounds, which are important in various chemical and biological studies (Ciolkowski et al., 2009).

  • A microbial product containing this structure showed gastroprotective activity against stress-induced ulcers in rats, suggesting its potential in medicinal research (Shimojima & Hayashi, 1983).

  • The compound can be used as a mobile keto-allyl system for synthesizing various compounds, indicating its utility in synthetic organic chemistry (Philipp & Jirkovsky, 1979).

  • Its synthesis has been explored for various scientific applications, with a notable 78% overall yield (Ning, 2007).

  • Derivatives of this compound exhibit significant antibacterial and antifungal activities, making them of interest in pharmaceutical research (Mulwad & Shirodkar, 2003).

  • Some synthesized compounds with this structure have shown local anesthetic, platelet antiaggregating, and other pharmacological activities in animal studies (Mosti et al., 1994).

  • Its derivatives have been found to exhibit antiallergic activity in rats, indicating potential therapeutic applications (Nohara et al., 1985).

properties

IUPAC Name

8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-5-4-6-2-3-7(10(13)14)9(12)8(6)11(15)16-5/h2-3,5,12H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPKYYDFBOZZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid

CAS RN

16281-43-9
Record name Ochratoxin beta, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016281439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCHRATOXIN .BETA., (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILX1B0X92K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 2
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 3
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 4
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 5
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid
Reactant of Route 6
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid

Citations

For This Compound
1
Citations
B Zimmerli, R Dick - Journal of Chromatography B: Biomedical Sciences …, 1995 - Elsevier
An improved specific analytical method for ochratoxin A (OA) is presented, combining HPLC separation with enhanced fluorescence detection by post-column addition of ammonia. …
Number of citations: 465 www.sciencedirect.com

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